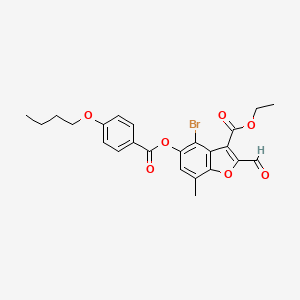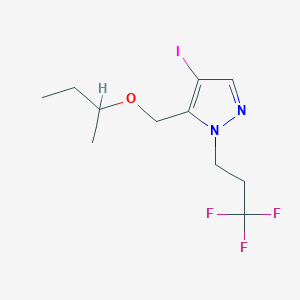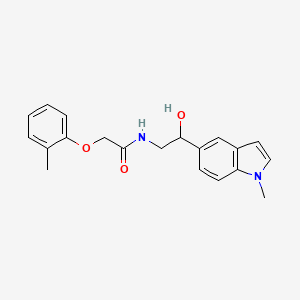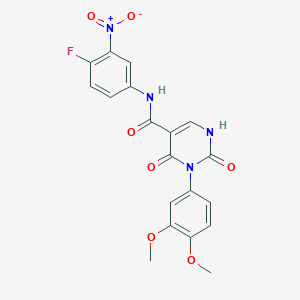
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H19ClFN3O2 and its molecular weight is 435.88. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
The structural aspects and properties of related compounds have been extensively studied, showcasing their potential in forming crystal structures with enhanced fluorescence emission when interacting with specific substances. For instance, certain isoquinoline derivatives exhibit this characteristic, indicating a potential research application in materials science for their optical properties (A. Karmakar et al., 2007).
Biological Potentials
The synthesis and evaluation of related quinazolinone derivatives have shown significant antimicrobial and anticancer activities. For example, some compounds display considerable antimicrobial action, comparable to standard drugs, and present themselves as potential leads for drug design aimed at cancer treatment (S. Mehta et al., 2019). Furthermore, derivatives with modifications have been synthesized to assess their anti-inflammatory and analgesic properties, suggesting applications in developing new therapeutic agents (V. Alagarsamy et al., 2015).
Antifungal and Antiviral Applications
Certain morpholin-3-yl-acetamide derivatives have been identified as possessing broad-spectrum antifungal properties, highlighting their potential in addressing fungal infections. The optimization of these compounds for improved stability and efficacy demonstrates the ongoing efforts in developing novel antifungal therapies (D. Bardiot et al., 2015). Moreover, novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating viral diseases like Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Joydeep Ghosh et al., 2008).
Antitumor and Antiproliferative Activity
Research has also focused on the synthesis of new quinazolinone analogs to explore their cytotoxic activities against various cancer cell lines, indicating a promising avenue for anticancer drug development. The discovery of compounds with potent cytotoxicity against specific cancer types further underscores the potential of quinazolinone derivatives in oncological research (Abdelfattah Hassan et al., 2021).
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O2/c1-14-7-9-17(11-15(14)2)27-22(30)13-29-21-10-8-16(25)12-19(21)23(28-24(29)31)18-5-3-4-6-20(18)26/h3-12H,13H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXEQUWWUYCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)
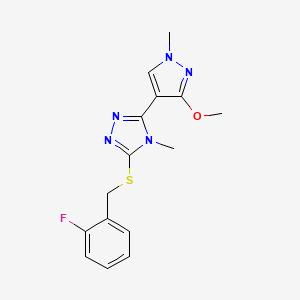
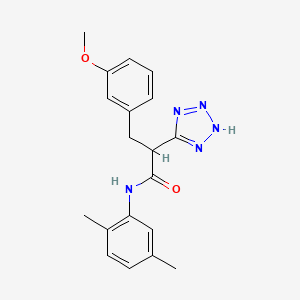
![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)
![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol](/img/structure/B2574735.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione](/img/structure/B2574736.png)
![lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2574737.png)
